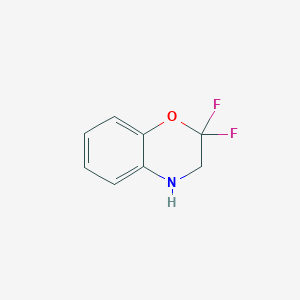

2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine

Description

Properties

IUPAC Name |

2,2-difluoro-3,4-dihydro-1,4-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO/c9-8(10)5-11-6-3-1-2-4-7(6)12-8/h1-4,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHKEGBIEMCGIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2N1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of 2,2-difluoroethanol with o-aminophenol in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, leading to the formation of the desired benzoxazine ring .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

2,2-Difluoro-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxo-derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced benzoxazine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,2-Difluoro-3,4-dihydro-2H-1,4-benzoxazine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers. Its unique structure allows for the creation of novel materials with specific properties.

Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties. It serves as a scaffold for the development of new pharmaceuticals.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with biological targets makes it a promising candidate for drug development.

Industry: In the industrial sector, it is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of enzymes or receptors, resulting in the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

Key Observations :

Pharmacological Profiles

Inhibitory Activity :

Cardiovascular Effects :

- Imidazoline derivatives (e.g., 4h) reduce mean arterial pressure (MAP) via α₂-adrenergic and imidazoline receptor interactions .

- Oxypropanolamine derivatives exhibit potent β-adrenergic receptor affinity, surpassing propranolol in selectivity .

Anticancer Potential:

- 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines show anti-proliferative activity against MIA PaCa-2 and MDA-MB-231 cell lines .

Structural and Physical Property Comparison

| Property | 2,2-Difluoro Derivative | 6-Bromo-7-Fluoro Derivative | 6-Bromo Derivative |

|---|---|---|---|

| Molecular Weight (g/mol) | 171.14 | 232.05 | 214.062 |

| Boiling Point | Not reported | Not reported | Not reported |

| Key Substituents | F at C2 | Br at C6, F at C7 | Br at C6 |

| Bioactivity | Theoretical stability | Antimicrobial | N/A |

| Reference |

Biological Activity

2,2-Difluoro-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of two fluorine atoms at the 2-position of the benzoxazine ring contributes to its reactivity and interaction with various biological targets, making it a subject of interest for researchers exploring new therapeutic agents.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. This activity is attributed to the compound's ability to disrupt bacterial cell membranes or inhibit essential cellular processes.

Antitumor Properties

In addition to its antimicrobial effects, this compound has been studied for its antitumor properties . It has demonstrated the ability to inhibit the proliferation of certain cancer cell lines. For instance, studies have shown that this compound can induce apoptosis in cancer cells by affecting cellular pathways involved in growth and survival.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific biological macromolecules such as proteins and nucleic acids. This interaction may modulate various signaling pathways involved in cellular functions and disease processes.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some related compounds along with their notable features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Bromo-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine | Bromine at position 6 | Enhanced biological selectivity due to bromine substitution |

| 8-Chloro-2,2-difluoro-3,4-dihydrobenzoxazine | Chlorine instead of bromine | Different reactivity profile compared to brominated analogs |

| 7-Bromo-3-fluoro-3-methylbenzoxazine | Different halogen and methyl group | Potentially distinct biological activities |

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains including E. coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, showcasing its potential as an effective antimicrobial agent .

Study on Antitumor Activity

In another research effort focusing on antitumor properties, derivatives of this compound were tested against a panel of nine tumor cell lines. The compound exhibited high cytotoxic activity particularly against COLO201 (human colorectal adenocarcinoma) and HepG2 (human hepatocellular carcinoma) cells . The mechanism was identified as an inhibitor of DNA biosynthesis.

Q & A

Q. What are the foundational synthetic routes for preparing 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine derivatives?

Answer: A two-step protocol is commonly employed:

Cyclization : Reacting 2-aminophenols with 1,2-dibromoethane to form the benzoxazine core.

Acylation/Fluorination : Introducing fluorine via electrophilic substitution or acylation with fluorinated reagents (e.g., dichloroacetyl chloride, followed by halogen exchange).

Characterization includes IR (C–O–C stretch at ~1250 cm⁻¹), ¹H/¹³C NMR (distinct signals for dihydro-2H protons and fluorine coupling), and ESI-MS for molecular ion confirmation. X-ray crystallography (e.g., for analogs like 3a in ) validates stereochemistry .

Q. How are spectroscopic techniques utilized to confirm the structure of benzoxazine derivatives?

Answer:

- ¹H NMR : Key signals include aromatic protons (δ 6.5–7.5 ppm) and diastereotopic protons of the dihydro-2H ring (δ 4.5–5.5 ppm). Fluorine substitution splits signals due to J-coupling (e.g., δ 8.09 ppm for aromatic protons adjacent to nitro groups in ) .

- ¹³C NMR : Fluorinated carbons appear as doublets (²JCF ~20–30 Hz).

- IR : Stretching vibrations for C–F (1100–1200 cm⁻¹) and C–O–C (1200–1300 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. What strategies address low yields in fluorination reactions during benzoxazine synthesis?

Answer:

- Electrophilic Fluorination : Use Selectfluor® or N-fluoropyridinium salts under anhydrous conditions to minimize side reactions.

- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity (e.g., 7-fluoro-6-nitro derivatives in achieved via nitration followed by fluorination) .

- Catalytic Systems : Pd/Cu catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-fluorine bonds). Monitor intermediates via HPLC-MS to optimize reaction kinetics .

Q. How can crystallographic data resolve contradictions in proposed molecular geometries?

Answer: X-ray diffraction (e.g., ) identifies hydrogen bonding networks (e.g., O–H···O and C–H···π interactions) and torsional angles that NMR alone cannot resolve. For example:

- Torsional Strain : In 4-(2-nitrobenzyl)-3-phenyl derivatives, the nitro group adopts a non-planar conformation (~15° deviation), influencing solubility and reactivity .

- Packing Diagrams : Reveal intermolecular interactions (e.g., layered structures along the c-axis) critical for crystal engineering .

Q. How do substituents modulate the biological activity of benzoxazine derivatives?

Answer:

- Electron-Withdrawing Groups (EWGs) : Fluorine and nitro groups enhance metabolic stability and receptor binding (e.g., prostaglandin D2 receptor antagonism in ) .

- Bulkier Substituents : 4-Phenethyl groups () improve lipophilicity, enhancing blood-brain barrier penetration for neuroprotective applications .

- Structure-Activity Relationship (SAR) : Comparative studies of analogs (e.g., triazolo-benzoxazines in ) show that fused heterocycles (e.g., triazole rings) increase antimicrobial potency .

Q. What analytical methods validate purity and stability of fluorinated benzoxazines under varying conditions?

Answer:

- HPLC-PDA/MS : Detects degradation products (e.g., hydrolysis of the oxazine ring under acidic conditions).

- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition onset >200°C for most derivatives).

- Accelerated Stability Studies : Store compounds at 40°C/75% RH for 4 weeks; monitor via ¹⁹F NMR to detect defluorination .

Q. How can computational modeling predict the reactivity of 2,2-difluoro-benzoxazines?

Answer:

- DFT Calculations : Optimize transition states for fluorination reactions (e.g., Gibbs free energy barriers for electrophilic substitution).

- Molecular Docking : Predict binding affinities to targets like kinase enzymes or GPCRs using crystal structures (e.g., PDB: 4N6W for kinase inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.